REACTION_CXSMILES
|
[NH:1]1[CH2:6][CH2:5][CH:4]([CH2:7][CH2:8][OH:9])[CH2:3][CH2:2]1.[C:10]([Si:14](Cl)([CH3:16])[CH3:15])([CH3:13])([CH3:12])[CH3:11].N1C=CN=C1.C([O-])([O-])=O.[K+].[K+]>ClCCl>[Si:14]([O:9][CH2:8][CH2:7][CH:4]1[CH2:5][CH2:6][NH:1][CH2:2][CH2:3]1)([C:10]([CH3:13])([CH3:12])[CH3:11])([CH3:16])[CH3:15] |f:3.4.5|
|
Name
|
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
|
N1CCC(CC1)CCO
|
Name
|
|
Quantity
|
2.57 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)[Si](C)(C)Cl
|
Name
|
|
Quantity
|
1.05 g
|
Type
|
reactant
|
Smiles
|
N1C=NC=C1
|
Name
|
|
Quantity
|
80 mL
|
Type
|
reactant
|
Smiles
|
C(=O)([O-])[O-].[K+].[K+]
|
Name
|
|
Quantity
|
60 mL
|
Type
|
reactant
|
Smiles
|
C(=O)([O-])[O-].[K+].[K+]
|
Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Type
|
CUSTOM
|
Details
|
stirred for 22 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
extracted with dichloromethane (3×30 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organics were dried (MgSO4)
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
to give a pale yellow oil
|
Type
|
WASH
|
Details
|
Silica gel chromatography (gradient elution dichloromethane+2.5% TEA/0-10% methanol)
|
Type
|
CUSTOM
|
Details
|
afforded a white solid
|
Type
|
EXTRACTION
|
Details
|
extracted with dichloromethane+10% methanol (3×30 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the organics dried (MgSO4)
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Reaction Time |
22 h |
Name
|
|
Type
|
product
|
Smiles
|
[Si](C)(C)(C(C)(C)C)OCCC1CCNCC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.24 g | |
YIELD: PERCENTYIELD | 86% | |
YIELD: CALCULATEDPERCENTYIELD | 85.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |